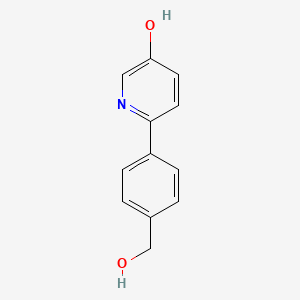

6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol

Vue d'ensemble

Description

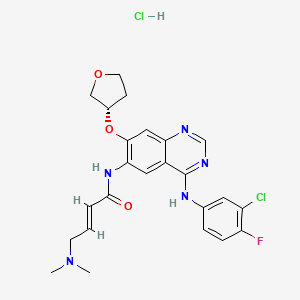

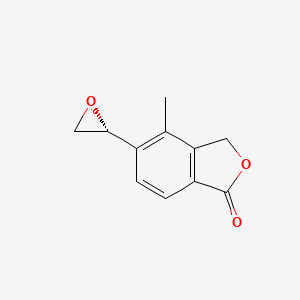

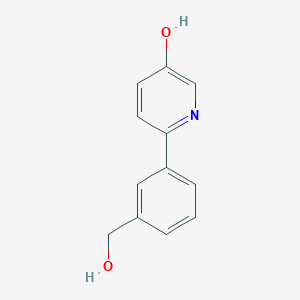

6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 g/mol . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol is 1S/C6H7NO2/c8-4-5-1-2-6(9)3-7-5/h1-3,8-9H,4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol is a solid substance . It has a molecular weight of 201.22 g/mol . The compound should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Conversion in Food Products

The study by Hidalgo et al. (2020) examines the conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol through ring expansion in the presence of ammonia-producing compounds. This process is relevant to understanding the formation of pyridin-3-ols in foods, such as honey, when subjected to thermal heating. This suggests its significance in food chemistry, particularly in the context of thermal processing and its effects on food components (Hidalgo, Lavado-Tena, & Zamora, 2020).

Molecular Structure and Interactions

Research on 2,6-Bis(3-methyl-butyn-3-ol)pyridine complexes by Holmes et al. (2002) discusses the significance of hydrogen bonding and phenyl embraces in crystal packing. This work highlights the importance of understanding the structural characteristics and interactions of pyridine derivatives, which could be extrapolated to the study of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol for its potential applications in materials science and crystallography (Holmes, Padgett, Krawiec, & Pennington, 2002).

Catalytic and Theoretical Investigations

Roffe et al. (2016) conducted a synthetic, catalytic, and theoretical investigation of an unsymmetrical SCN pincer palladacycle, starting from a compound closely related to 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol. This research illuminates the compound's potential in catalysis, demonstrating how its derivatives might be employed in the synthesis of palladacycles and their use in facilitating chemical reactions (Roffe, Boonseng, Baltus, Coles, Day, Jones, Press, Ruiz, Tizzard, Cox, & Spencer, 2016).

Fluorescent Properties for Biomarkers

The study by Velázquez-Olvera et al. (2012) on the fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives highlights the role of the hydroxymethyl group in enhancing fluorescence intensity. This suggests potential applications of 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol in developing biomarkers and photochemical sensors, given its structural similarity and the relevance of hydroxymethyl groups in influencing luminescent properties (Velázquez-Olvera, Salgado-Zamora, Velázquez-Ponce, Campos-Aldrete, Reyes-Arellano, & Pérez-González, 2012).

Magnetic and Optical Properties

Alexandropoulos et al. (2011) discovered a new family of nonanuclear lanthanide clusters using 2-(hydroxymethyl)pyridine, exhibiting dual magnetic and optical properties. This research underlines the potential of pyridine derivatives, including those structurally related to 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol, in materials science for their dual functionality, particularly in magnetic and photoluminescence applications (Alexandropoulos, Mukherjee, Papatriantafyllopoulou, Raptopoulou, Psycharis, Bekiari, Christou, & Stamatatos, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards. The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Propriétés

IUPAC Name |

6-[4-(hydroxymethyl)phenyl]pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-8-9-1-3-10(4-2-9)12-6-5-11(15)7-13-12/h1-7,14-15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGYRSISHTVQJNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692462 | |

| Record name | 6-[4-(Hydroxymethyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol | |

CAS RN |

1255634-42-4 | |

| Record name | 6-[4-(Hydroxymethyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-3-{N-[4-(methoxycarbonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B3094080.png)

![6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3094146.png)